Cas no 1158752-82-9 (Tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate)

Tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate is a protected amine derivative featuring a cyclohexyl backbone with a carbamate functional group. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting moiety for the primary amine, enhancing stability during synthetic transformations. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where selective amine protection is critical. Its cyclohexyl structure contributes to conformational rigidity, potentially influencing stereochemical outcomes in reactions. The Boc group can be readily cleaved under mild acidic conditions, offering versatility in multi-step syntheses. This reagent is suitable for applications requiring controlled amine reactivity, such as the preparation of intermediates for pharmaceuticals or bioactive molecules.
Tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate structure
1158752-82-9 structure
Product Name:Tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate
CAS No:1158752-82-9
MF:C13H26N2O2
MW:242.357743740082
MDL:MFCD12408631
CID:5017169
Update Time:2025-05-21

Tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate
    • [2-(4-Amino-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester
    • Tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate
    • MDL: MFCD12408631
    • Inchi: 1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)
    • InChI Key: ZDSXCYGFEOXOGQ-UHFFFAOYSA-N
    • SMILES: O(C(NCCC1CCC(CC1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 242.199428076 g/mol
  • Monoisotopic Mass: 242.199428076 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 242.36
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.4

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Additional information on Tert-Butyl 2-(4-aminocyclohexyl)ethylcarbamate

Tert-Butyl 2-(4-Aminocyclohexyl)Ethylcarbamate: A Comprehensive Overview

Tert-Butyl 2-(4-Aminocyclohexyl)Ethylcarbamate (CAS No. 1158752-82-9) is a versatile organic compound with significant applications in the fields of pharmaceuticals, materials science, and advanced chemical synthesis. This compound, often referred to as tert-butyl carbamate derivative, has garnered attention due to its unique structural properties and potential for functionalization in diverse chemical systems. Recent advancements in synthetic methodologies and its integration into cutting-edge research have further highlighted its importance in modern chemistry.

The molecular structure of tert-butyl 2-(4-aminocyclohexyl)ethylcarbamate is characterized by a cyclohexane ring substituted with an amino group at the 4-position, which is further connected to an ethylcarbamate moiety. The tert-butyl group adds steric bulk, enhancing the compound's stability and solubility properties. This combination of structural features makes it an ideal candidate for exploring novel chemical reactions and material designs.

Recent studies have demonstrated the utility of this compound in the development of advanced drug delivery systems. Its ability to act as a biocompatible carrier for therapeutic agents has been extensively investigated. Researchers have employed tert-butyl 2-(4-aminocyclohexyl)ethylcarbamate as a precursor for synthesizing polymeric nanoparticles, which exhibit enhanced drug encapsulation efficiency and controlled release profiles. These findings underscore its potential in the field of nanomedicine and personalized healthcare.

In the realm of materials science, tert-butyl 2-(4-aminocyclohexyl)ethylcarbamate has been utilized as a building block for constructing stimuli-responsive materials. By incorporating this compound into polymer networks, scientists have achieved materials that exhibit reversible changes in physical properties under external stimuli such as temperature or pH. Such materials hold promise for applications in sensors, actuators, and smart textiles.

Another emerging application of this compound lies in its role as a chiral auxiliary in asymmetric synthesis. The presence of the cyclohexane ring with an amino substituent provides a chiral environment that can be exploited to induce high enantioselectivity in various organic transformations. Recent advancements in catalytic asymmetric synthesis have leveraged this property to develop more efficient routes for synthesizing complex chiral molecules.

The synthesis of tert-butyl 2-(4-aminocyclohexyl)ethylcarbamate typically involves multi-step processes that combine nucleophilic substitution, carbonyl chemistry, and stereocontrol techniques. Researchers have optimized these methods to achieve high yields and excellent stereochemical outcomes, making it accessible for large-scale production and industrial applications.

In conclusion, tert-butyl 2-(4-aminocyclohexyl)ethylcarbamate (CAS No. 1158752-82-9) stands out as a valuable compound with multifaceted applications across various scientific disciplines. Its unique structure, combined with recent breakthroughs in synthetic chemistry and material science, positions it as a key player in advancing innovative solutions for healthcare, technology, and beyond.

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